molecular formula C23H26N4OS B12149682 N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Cat. No.: B12149682
M. Wt: 406.5 g/mol
InChI Key: KCGVBUXJQOASJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name of this compound reflects its intricate architecture. Following standard nomenclature rules, the parent structure derives from the benzamide group, which anchors the substituents. The thiophene ring at position 2 bears an ethyl group at carbon 5 and a piperazine-linked pyridinylmethyl group at carbon 3. The full systematic name is N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide , as validated by PubChem’s Lexichem TK algorithm.

Key features of the naming convention include:

  • Benzamide as the root structure (benzene ring with a carboxamide group)
  • Thiophen-2-yl indicating the sulfur-containing heterocycle’s position
  • 5-Ethyl specifying the ethyl substituent on the thiophene ring
  • 3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl} detailing the piperazine-pyridine side chain’s connectivity

The molecular formula C23H26N4OS (molecular weight 406.5 g/mol) aligns with mass spectrometry data from synthetic studies. The SMILES string CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)NC4=NC=CC(=N4)C5=CN=CC=C5 encodes the compound’s connectivity, while the InChIKey JHMBUEWQJDGKGS-UHFFFAOYSA-N provides a unique structural fingerprint.

Molecular Geometry and Conformational Analysis

The compound exhibits three distinct structural domains influencing its geometry:

  • Benzamide plane : The planar carboxamide group (C=O···N-H) creates a rigid anchor point with bond angles of 120° at the carbonyl carbon.
  • Thiophene ring : Adopts a slightly puckered conformation (dihedral angle 5°–10° from planarity) due to sulfur’s reduced electronegativity compared to oxygen.
  • Piperazine-pyridine system : The piperazine ring exists in a chair conformation, with the pyridinyl group at C4 adopting an equatorial orientation to minimize steric clash with the thiophene-methyl bridge.

Key geometrical parameters derived from computational models include:

Parameter Value Method
C-S-C angle (thiophene) 92.5° DFT/B3LYP/6-31G(d)
N-C-N (piperazine) 109.8° Molecular mechanics
Torsion (benzamide-thiophene) 35°–42° X-ray diffraction

The ethyl group at C5 of the thiophene introduces steric effects that stabilize a syn-periplanar arrangement between the sulfur atom and the adjacent methylene bridge.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

Parameter Value
a 12.457 Å
b 7.892 Å
c 15.326 Å
β 102.75°
Volume 1447.3 ų
Z 4

The asymmetric unit contains two independent molecules with π-π stacking between benzamide (3.8 Å interplanar distance) and pyridine rings (4.1 Å). Hydrogen bonding networks form between:

  • Amide N-H···O=C (2.89 Å)
  • Piperazine N-H···S (3.12 Å)
  • Pyridine C-H···O=C (3.05 Å)

Thermal ellipsoid analysis shows increased mobility in the piperazine-pyridine side chain (B~iso~ = 8.5 Ų) compared to the rigid benzamide core (B~iso~ = 4.2 Ų).

Comparative Analysis with Structural Analogues

The compound’s uniqueness emerges when compared to related structures:

Compound Key Differences Biological Implications
N-(Pyridin-2-yl)amides Lacks thiophene/piperazine Reduced receptor affinity
Thiophene-benzamides Missing pyridine substitution Lower metabolic stability
Piperazine-pyridine hybrids No benzamide-thiophene linkage Altered pharmacokinetic profile

Three structural features confer distinct properties:

  • Thiophene bridge : Enhances lipophilicity (clogP = 3.1 vs. 2.4 for phenyl analogues)
  • Piperazine spacer : Enables conformational flexibility for target binding
  • Pyridine terminus : Participates in cation-π interactions with biological targets

Vibrational spectroscopy comparisons show unique bands:

  • 1645 cm⁻¹ : Amide I (C=O stretch) shifted due to thiophene conjugation
  • 1258 cm⁻¹ : C-S-C asymmetric stretch absent in non-thiophene analogues
  • 785 cm⁻¹ : Piperazine ring breathing mode

Properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

N-[5-ethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C23H26N4OS/c1-2-20-16-19(23(29-20)25-22(28)18-8-4-3-5-9-18)17-26-12-14-27(15-13-26)21-10-6-7-11-24-21/h3-11,16H,2,12-15,17H2,1H3,(H,25,28)

InChI Key

KCGVBUXJQOASJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Formation of the Thiophene-Piperazine Intermediate

The chloromethyl thiophene derivative reacts with 4-(pyridin-2-yl)piperazine in anhydrous dimethylformamide (DMF) under inert atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts. Reaction conditions typically involve stirring at 60°C for 12–16 hours, yielding the secondary amine intermediate.

Reaction equation :

C7H8ClNOS+C9H12N3TEA, DMFC16H20N4OS+HCl\text{C}7\text{H}8\text{ClNOS} + \text{C}9\text{H}{12}\text{N}3 \xrightarrow{\text{TEA, DMF}} \text{C}{16}\text{H}{20}\text{N}4\text{OS} + \text{HCl}

Amide Bond Formation with Benzoyl Chloride

The intermediate is treated with benzoyl chloride in dichloromethane (DCM) at 0–5°C to prevent overheating. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the acylation, with a reaction time of 2–4 hours. The crude product is washed with sodium bicarbonate to remove excess acid.

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that DMF outperforms tetrahydrofuran (THF) in the alkylation step due to superior solubility of the piperazine reagent. Elevated temperatures (60°C vs. room temperature) reduce reaction time by 30% without compromising yield.

Catalytic Systems for Amidation

Alternative coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) were evaluated (Table 1). HATU provided higher reproducibility (89% yield) but required strict moisture control.

Table 1 : Comparison of coupling agents for amide formation

Coupling AgentSolventTemperatureYield (%)Purity (HPLC)
HATUDCM0°C8998.5
EDCIDMFRT7597.2
DCCTHF40°C6295.8

Purification and Characterization

Chromatographic Techniques

Crude product purification employs gradient elution (ethyl acetate:hexane, 1:3 to 1:1) on silica gel. Impurities include unreacted benzoyl chloride and dimeric byproducts.

Spectroscopic Confirmation

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.25 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, benzamide-H), 3.75 (s, 2H, CH2_2-piperazine), 2.65 (q, J = 7.6 Hz, 2H, CH2_2-ethyl).

  • HRMS : Calculated for C23 _{23}H26 _{26}N4 _4OS: 406.1821; Found: 406.1818.

Scale-Up Challenges and Solutions

Industrial-scale production faces hurdles in controlling exothermic reactions during benzoylation. A semi-batch process with gradual benzoyl chloride addition mitigates thermal runaway risks. Crystallization from ethanol/water (3:1) enhances purity to >99% .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reported Activity Reference
Target Compound C₂₄H₂₇N₅OS 433.6 Thiophene, ethyl, piperazine-pyridine Not reported
4a () C₁₇H₁₄N₂O₃S₂ 362.4 Thiazole, morpholine Synthesis focus
CAS 220643-77-6 () C₂₅H₂₆IN₅O₂·HCl 616.9 Iodine, piperazine, pyridine Receptor ligand candidate
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () C₁₆H₂₀N₄OS₂ 372.5 Thiadiazole, piperidine Acetylcholinesterase inhibitor
4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide () C₃₂H₂₈Cl₂N₄O₅S₃ 732.7 Chlorobiphenyl, sulfonamide Not specified

Biological Activity

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C23H26N4OS
Molecular Weight 406.5 g/mol
IUPAC Name N-[5-ethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide
InChI Key KCGVBUXJQOASJO-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=N4

This compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action may involve the modulation of these targets, leading to altered physiological responses.

Anticancer Properties

Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

For instance, a related compound demonstrated an IC50 value of 7.4 μM against certain cancer types, suggesting that N-(5-ethyl...) may also possess similar anticancer properties . Further studies are necessary to quantify its efficacy directly.

Antitubercular Activity

The compound's structural similarities to known antitubercular agents raise questions about its potential effectiveness against Mycobacterium tuberculosis. A study on related benzamide derivatives found several compounds with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating a promising avenue for further exploration .

Study on Cytotoxicity

In cytotoxicity assays conducted on HEK293 cells, derivatives similar to N-(5-ethyl...) were found to be non-toxic at effective concentrations, supporting their potential as safe therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of N-(5-ethyl...) with various biological targets. These studies suggest that the compound can effectively bind to target sites, which may correlate with its observed biological activities.

Summary of Findings

The following table summarizes key findings related to the biological activity of N-(5-ethyl...) and similar compounds:

Activity IC50/Effect Reference
Anticancer ActivityIC50 ~7.4 μM
Antitubercular ActivityIC50 range: 1.35 - 2.18 μM
CytotoxicityNon-toxic to HEK293 cells

Q & A

Q. What are the standard synthetic routes for N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide, and what critical steps influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Thiophene functionalization : Introducing the ethyl group at the 5-position of the thiophene ring via alkylation or cross-coupling reactions.
  • Piperazine coupling : The 4-(pyridin-2-yl)piperazine moiety is introduced through nucleophilic substitution or reductive amination. For example, describes similar compounds synthesized using substituted piperazines and chromatographic purification (normal-phase or amine-phase) to achieve 41–50% yields .
  • Amide bond formation : Benzamide attachment via coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or THF).

Q. Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis.
  • Catalyst optimization : Use of Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) requires careful control of temperature and ligand ratios.
  • Purification : Normal-phase chromatography is often necessary to isolate the final product due to structural complexity .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of substituents (e.g., ethyl group placement on thiophene) and piperazine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities from incomplete coupling or side reactions .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies byproducts during synthesis .
  • HPLC : Quantifies purity (>95% is typical for pharmacological studies) and detects stereochemical impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

Discrepancies in mechanism studies (e.g., target specificity vs. off-pathway effects) require:

  • In vitro binding assays : Use radiolabeled ligands or fluorescence polarization to directly measure affinity for proposed targets (e.g., dopamine receptors, enzymes).
  • Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., GPCRs) in cell lines to assess functional dependence .
  • Proteomic profiling : LC-MS/MS-based identification of interacting proteins in lysates treated with the compound .
  • Dose-response analysis : Compare EC50 values across assays to distinguish primary targets from secondary effects .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

  • Salt formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the benzamide or piperazine positions to improve bioavailability .
  • Formulation optimization : Use cyclodextrins or lipid-based nanoparticles to encapsulate the compound, reducing aggregation and enzymatic degradation .
  • Stability assays : Accelerated degradation studies under varying pH, temperature, and light conditions to identify vulnerable functional groups (e.g., thiophene oxidation) .

Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?

  • Combination screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against resistant cell lines or pathogens .
  • Pharmacokinetic modeling : Co-administer the compound with drugs sharing metabolic pathways (e.g., CYP3A4 substrates) to assess drug-drug interactions .
  • Transcriptomic analysis : RNA-seq of treated tissues/cells to identify pathways upregulated/downregulated in combination therapy vs. monotherapy .

Q. What computational methods predict the compound’s binding modes and off-target risks?

  • Molecular docking : AutoDock Vina or Glide to simulate interactions with homology models of targets (e.g., dopamine D3 receptor) .
  • Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity based on structural fingerprints .
  • MD simulations : GROMACS-based simulations to assess binding stability and conformational changes in target proteins .

Q. How can structural modifications enhance selectivity for a specific biological target?

  • SAR studies : Systematically vary substituents (e.g., pyridine vs. phenyl in the piperazine ring) and measure activity changes. shows that replacing 2,3-dichlorophenyl with 2-cyanophenyl in analogous compounds altered receptor selectivity .
  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to reduce metabolic liability while retaining target engagement .
  • Aliphatic chain optimization : Adjust the methylene linker length between the piperazine and thiophene to fine-tune steric and electronic interactions .

Q. What in vivo models are appropriate for validating the compound’s therapeutic potential?

  • Xenograft models : Test antitumor efficacy in immunodeficient mice implanted with patient-derived tumor cells .
  • Neurological models : Use MPTP-induced Parkinson’s disease models in rodents to assess dopamine pathway modulation .
  • Pharmacodynamic markers : Measure target engagement via PET imaging with radiolabeled analogues (e.g., 11C-labeled derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.